Ethyl 4-Chloronicotinate
Overview
Description
Ethyl 4-Chloronicotinate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a chlorine atom, and the carboxyl group is esterified with ethanol. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-Chloronicotinate can be synthesized through various methods. One common synthetic route involves the chlorination of nicotinic acid followed by esterification. The process typically involves the following steps:
Chlorination: Nicotinic acid is treated with thionyl chloride (SOCl2) to form 4-chloronicotinic acid.
Esterification: The 4-chloronicotinic acid is then reacted with ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-Chloronicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to form 4-chloronicotinic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Nucleophilic Substitution: Substituted nicotinates depending on the nucleophile used.
Reduction: 4-chloronicotinyl alcohol.
Hydrolysis: 4-chloronicotinic acid.
Scientific Research Applications
Ethyl 4-Chloronicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: Research into its derivatives has shown potential in developing treatments for diseases such as cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 4-Chloronicotinate involves its interaction with specific molecular targets. The chlorine atom and ester group confer unique reactivity, allowing it to participate in various biochemical pathways. For instance, its derivatives may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Ethyl 4-Chloronicotinate can be compared with other similar compounds such as:
Ethyl 2-Chloronicotinate: Similar structure but with the chlorine atom at the 2-position, leading to different reactivity and applications.
Methyl Nicotinate: The ester group is a methyl group instead of ethyl, affecting its solubility and biological activity.
4-Chloronicotinic Acid: The non-esterified form, which has different solubility and reactivity properties.
Uniqueness: this compound is unique due to its specific substitution pattern and ester group, which confer distinct chemical and biological properties. Its versatility in synthetic applications and potential in pharmaceutical research make it a valuable compound in various fields.
Properties
IUPAC Name |
ethyl 4-chloropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYWLPMGYBPSRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556121 | |
Record name | Ethyl 4-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37831-62-2 | |
Record name | Ethyl 4-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-chloropyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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